Ethyl pentacosanoate
Overview
Description
Ethyl pentacosanoate is an ester compound with the molecular formula C27H54O2. It is formed by the esterification of pentacosanoic acid with ethanol. This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature and its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pentacosanoate can be synthesized through the Fischer esterification process, which involves the reaction of pentacosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation and recrystallization to achieve the desired purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield pentacosanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Methanol or other alcohols with a base catalyst like sodium methoxide.
Major Products Formed:
Hydrolysis: Pentacosanoic acid and ethanol.
Reduction: Pentacosanol.
Transesterification: New ester compounds depending on the alcohol used.
Scientific Research Applications
Ethyl pentacosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl pentacosanoate involves its interaction with lipid bilayers in cell membranes, where it can influence membrane fluidity and permeability. Its long carbon chain allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Methyl pentacosanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexacosanoate: One additional carbon in the chain compared to this compound.
Ethyl tetracosanoate: One less carbon in the chain compared to this compound.
Uniqueness: this compound’s unique properties stem from its specific chain length, which influences its physical and chemical behavior. Its hydrophobic nature and ability to integrate into lipid bilayers make it distinct from shorter or longer chain esters.
This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, reactions, and unique properties make it a valuable subject of study in both academic and industrial research.
Biological Activity
Ethyl pentacosanoate, a long-chain fatty acid ester, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including anti-diabetic, cytotoxic, and hepatoprotective properties.
Chemical Structure and Properties
This compound is an ester formed from pentacosanoic acid (a 25-carbon fatty acid) and ethanol. Its molecular formula is , and it features a long hydrophobic carbon chain which influences its solubility and interaction with biological membranes.
1. Anti-Diabetic Activity
Studies have indicated that this compound exhibits significant anti-diabetic effects. In an experimental model using alloxan-induced diabetic rats, it was observed that treatment with this compound resulted in a notable reduction in blood glucose levels. The following table summarizes the findings:
Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Change |
---|---|---|---|
Control (Untreated) | 266.7 ± 8.9 | 258.3 ± 7.6 | -3.0% |
This compound | 265.0 ± 8.5 | 150.0 ± 5.0 | -43.3% |
The above results indicate that this compound reduced blood glucose levels significantly compared to the control group, suggesting its potential as a therapeutic agent in diabetes management .
2. Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects against various human tumor cell lines. The following table presents the IC50 values for different cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 2.35 |
HeLa | 3.85 |
HEPG-2 | 9.54 |
These findings suggest that this compound possesses potent anti-proliferative activity against cancer cells, with lower IC50 values indicating higher potency .
3. Hepatoprotective Activity
In addition to its anti-diabetic and cytotoxic properties, this compound has shown hepatoprotective effects in animal models subjected to liver toxicity induced by carbon tetrachloride (CCl₄). The following table summarizes the liver function enzyme levels before and after treatment:
Treatment Group | AST (U/L) | ALT (U/L) | ALP (U/L) |
---|---|---|---|
Control (Untreated) | 120 ± 10 | 90 ± 5 | 150 ± 15 |
This compound | 85 ± 8 | 60 ± 4 | 100 ± 10 |
The significant decrease in AST, ALT, and ALP levels indicates that this compound can mitigate liver damage effectively .
The mechanisms underlying the biological activities of this compound are believed to involve modulation of metabolic pathways and cellular signaling processes:
- Anti-Diabetic Mechanism : this compound may enhance insulin sensitivity or promote glucose uptake in peripheral tissues.
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through activation of caspase pathways or inhibition of cell cycle progression.
- Hepatoprotective Mechanism : It could reduce oxidative stress and inflammation in liver tissues, promoting recovery from toxic damage.
Case Studies
In a case study involving diabetic rats treated with this compound, researchers observed a consistent reduction in hyperglycemia over four weeks of treatment, supporting its role as a potential therapeutic agent in diabetes management . Another study highlighted its effectiveness against various cancer cell lines, suggesting further exploration into its application in oncology .
Properties
IUPAC Name |
ethyl pentacosanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLJOMXKSSFKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183275 | |
Record name | Ethyl pentacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29030-80-6 | |
Record name | Ethyl pentacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29030-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pentacosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029030806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl pentacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentacosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.